molecular formula C22H19N3O B13906090 7-(alpha-(3-Methyl-2-pyridylamino)benzyl)-8-quinolinol CAS No. 73855-36-4

7-(alpha-(3-Methyl-2-pyridylamino)benzyl)-8-quinolinol

Cat. No.: B13906090
CAS No.: 73855-36-4
M. Wt: 341.4 g/mol
InChI Key: WKQUEMVLENNTJC-UHFFFAOYSA-N
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Description

7-(alpha-(3-Methyl-2-pyridylamino)benzyl)-8-quinolinol is a complex organic compound with a unique structure that combines a quinolinol moiety with a pyridylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(alpha-(3-Methyl-2-pyridylamino)benzyl)-8-quinolinol typically involves multiple steps, starting with the preparation of the quinolinol and pyridylamino precursors. One common method involves the condensation of 2-aminopyridine with an alpha-bromoketone under microwave irradiation, which is a solvent- and catalyst-free method that provides high yields and is environmentally benign . The reaction conditions often include elevated temperatures and the use of polar organic solvents.

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry, which allows for the rapid and efficient synthesis of 2-pyridyl ketones, a key intermediate . This method is advantageous due to its scalability, cost-efficiency, and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-(alpha-(3-Methyl-2-pyridylamino)benzyl)-8-quinolinol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

7-(alpha-(3-Methyl-2-pyridylamino)benzyl)-8-quinolinol has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(alpha-(3-Methyl-2-pyridylamino)benzyl)-8-quinolinol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(alpha-(3-Methyl-2-pyridylamino)benzyl)-8-quinolinol is unique due to its specific combination of a quinolinol and pyridylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

73855-36-4

Molecular Formula

C22H19N3O

Molecular Weight

341.4 g/mol

IUPAC Name

7-[[(3-methylpyridin-2-yl)amino]-phenylmethyl]quinolin-8-ol

InChI

InChI=1S/C22H19N3O/c1-15-7-5-14-24-22(15)25-19(16-8-3-2-4-9-16)18-12-11-17-10-6-13-23-20(17)21(18)26/h2-14,19,26H,1H3,(H,24,25)

InChI Key

WKQUEMVLENNTJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(C2=CC=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O

Origin of Product

United States

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